ALK/EGFR-IN-2

Descripción

Propiedades

Fórmula molecular |

C26H33N9O3S |

|---|---|

Peso molecular |

551.7 g/mol |

Nombre IUPAC |

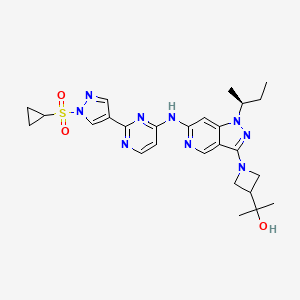

2-[1-[1-[(2S)-butan-2-yl]-6-[[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]amino]pyrazolo[4,3-c]pyridin-3-yl]azetidin-3-yl]propan-2-ol |

InChI |

InChI=1S/C26H33N9O3S/c1-5-16(2)35-21-10-23(28-12-20(21)25(32-35)33-14-18(15-33)26(3,4)36)30-22-8-9-27-24(31-22)17-11-29-34(13-17)39(37,38)19-6-7-19/h8-13,16,18-19,36H,5-7,14-15H2,1-4H3,(H,27,28,30,31)/t16-/m0/s1 |

Clave InChI |

RDWYRIOEHIKPRE-INIZCTEOSA-N |

SMILES isomérico |

CC[C@H](C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |

SMILES canónico |

CCC(C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Dual ALK/EGFR Inhibitors for Cancer Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual ALK/EGFR Inhibition

In the landscape of precision oncology, particularly for non-small cell lung cancer (NSCLC), targeting specific driver oncogenes has revolutionized treatment.[1][2] Two of the most critical targets are the Anaplastic Lymphoma Kinase (ALK) and the Epidermal Growth Factor Receptor (EGFR), both receptor tyrosine kinases (RTKs) that play significant roles in cell signaling.[3][4] While single-agent tyrosine kinase inhibitors (TKIs) against ALK (e.g., Crizotinib) and EGFR (e.g., Gefitinib, Erlotinib) have shown remarkable initial efficacy, the development of acquired resistance is nearly inevitable, leading to treatment failure.[1]

Resistance mechanisms can include secondary mutations within the target kinase domain or the activation of bypass signaling pathways.[5] Notably, activation of EGFR signaling has been identified as a mechanism of resistance to ALK inhibitors.[6] Conversely, some tumors harbor co-existing ALK rearrangements and EGFR mutations from the outset.[7][8][9] This clinical challenge underscores the compelling rationale for developing single therapeutic agents that can simultaneously inhibit both ALK and EGFR. Dual inhibitors offer the potential to overcome resistance, delay its onset, and provide a more durable response in patients with these complex molecular profiles.

This guide provides a technical overview of the core principles behind dual ALK/EGFR inhibitors, focusing on their mechanism, quantitative data from representative compounds, and detailed experimental protocols for their evaluation.

Core Signaling Pathways and Mechanism of Inhibition

Both ALK and EGFR are transmembrane receptors that, upon activation, trigger a cascade of intracellular signaling pathways that regulate cell proliferation, survival, growth, and differentiation. Aberrant activation of these kinases leads to uncontrolled cell growth and cancer progression.

2.1 Anaplastic Lymphoma Kinase (ALK) Signaling

ALK is typically activated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. In cancer, ALK is often constitutively activated through chromosomal rearrangements, resulting in fusion proteins (e.g., EML4-ALK in NSCLC). This ligand-independent activation drives several key downstream pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell proliferation.

-

PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.

-

JAK-STAT Pathway: Involved in regulating transcription of genes related to cell survival and proliferation.

-

PLCγ Pathway: Modulates intracellular calcium levels and activates Protein Kinase C (PKC).

2.2 Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR activation is initiated by the binding of ligands such as EGF or TGF-α, which induces receptor dimerization, activation of its intrinsic kinase domain, and subsequent trans-autophosphorylation. In cancer, EGFR can be constitutively activated by mutations (e.g., L858R, exon 19 deletions) or overexpression. EGFR signaling activates many of the same pro-survival and pro-proliferative pathways as ALK.

Dual ALK/EGFR inhibitors are small molecules designed to bind to the ATP-binding pocket of both kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling. This dual blockade effectively shuts down the major pathways driving tumor growth and survival.

Quantitative Data Presentation

The efficacy of dual ALK/EGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, which measure the concentration of the inhibitor required to reduce the activity of a kinase or the proliferation of a cell line by 50%. Below are tables summarizing preclinical data for representative dual inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | Target Kinase | IC50 (nM) | Reference |

| Brigatinib (AP26113) | ALK (native) | 0.58 | [5] |

| EML4-ALK | 0.62 | [1] | |

| ROS1 | N/A | [1] | |

| EGFR (T790M mutant) | Yes (activity noted) | [1] | |

| IGF-1R | 38 | [5] | |

| Compound 9j | EML4-ALK | 56.3 ± 0.3 | [3][4] |

| EGFR (L858R/T790M) | 35.7 ± 0.9 | [3][4] | |

| ALK (wild-type) | 129.81 ± 15 | [3] | |

| EGFR (wild-type) | 236.16 ± 27 | [3] | |

| Compound (-)-9a | EGFR (mutant) | 1.08 ± 0.07 | [10] |

| ALK (mutant) | 2.395 ± 0.023 | [10] |

N/A: Specific value not available in the provided search results, but activity is noted.

Table 2: In Vitro Cellular Antiproliferative Activity (IC50)

| Compound | Cell Line | Relevant Genotype | IC50 (µM) | Reference |

| Brigatinib (AP26113) | Karpas-299 | NPM-ALK | < 0.1 | [5] |

| Compound 9j | H1975 | EGFR L858R/T790M | 0.07829 ± 0.03 | [3][4][7][8] |

| H2228 | EML4-ALK | 0.08183 ± 0.02 | [3][4][7][8] |

Experimental Protocols

The characterization of a novel dual ALK/EGFR inhibitor involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

4.1 In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK and EGFR kinases.

-

Objective: To determine the IC50 value of the inhibitor against wild-type and mutant forms of ALK and EGFR.

-

Principle: A luminescent assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction.[11] The luminescent signal is proportional to kinase activity; inhibition results in a lower signal.

-

Materials:

-

Purified recombinant human ALK and EGFR kinase enzymes (wild-type and relevant mutants).

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

ATP.

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]

-

Test inhibitor compound, serially diluted in DMSO.

-

384-well white microtiter plates.

-

-

Protocol:

-

Plate Setup: Add 1 µl of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µl of the appropriate kinase enzyme in kinase buffer to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

-

4.2 Cell Viability / Antiproliferative Assay

This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines harboring ALK or EGFR driver mutations.

-

Objective: To determine the IC50 value of the inhibitor in relevant cancer cell models.

-

Principle: Colorimetric assays like the MTT or CCK-8 assay measure the metabolic activity of the cell population, which correlates with the number of viable cells.[13][14] Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[14][15]

-

Materials:

-

NSCLC cell lines (e.g., H2228 for EML4-ALK, H1975 for EGFR L858R/T790M).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test inhibitor compound, serially diluted.

-

CCK-8 or MTT reagent.

-

96-well clear flat-bottom plates.

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serially diluted concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add 10 µl of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[14]

-

4.3 Western Blot Analysis for Pathway Inhibition

Western blotting is used to confirm that the inhibitor is acting on its intended targets within the cell and to visualize the downstream effects on the signaling pathways.

-

Objective: To detect changes in the phosphorylation status of ALK, EGFR, and key downstream proteins like AKT and ERK.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.[16][17][18]

-

Materials:

-

Cancer cell lines (H2228, H1975).

-

Test inhibitor.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and running buffer.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

-

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations (e.g., 0.1, 1, 10x IC50) for 2-6 hours.

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the signal from phospho-specific antibodies in treated samples indicates target inhibition.[20]

-

Conclusion and Future Perspectives

Dual ALK/EGFR inhibitors represent a rational and promising therapeutic strategy for a subset of NSCLC patients, particularly those with co-occurring driver alterations or acquired resistance to single-agent TKIs. Compounds such as Brigatinib and newly developed molecules like compound 9j demonstrate the feasibility of designing potent and selective dual-target agents.[1][7] The continued development of these inhibitors, guided by the rigorous experimental evaluation outlined in this guide, holds the potential to significantly improve clinical outcomes. Future research will likely focus on optimizing the selectivity and safety profiles of these compounds and identifying biomarkers to best select patients who will benefit from this targeted approach.[2]

References

- 1. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small… [ouci.dntb.gov.ua]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com.cn [promega.com.cn]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel ALK/EGFR Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) represents a promising strategy in the treatment of Non-Small Cell Lung Cancer (NSCLC), particularly in cases of acquired resistance to single-target therapies. This guide provides an in-depth overview of the core methodologies, from the design and synthesis of novel pyrimidine-based dual inhibitors to their preclinical evaluation.

Introduction: The Rationale for Dual ALK/EGFR Inhibition

EGFR and ALK are key receptor tyrosine kinases that, when constitutively activated by mutations or rearrangements, can drive the growth and proliferation of cancer cells. While targeted therapies against either ALK or EGFR have shown significant clinical benefit, the development of resistance, often through the activation of bypass signaling pathways involving the other receptor, remains a major challenge.[1] Dual inhibition aims to overcome this resistance by simultaneously blocking both oncogenic signaling cascades.

Design and Medicinal Chemistry Strategies

The design of dual ALK/EGFR inhibitors often revolves around a core scaffold that can be modified to achieve potent and selective inhibition of both kinases. The pyrimidine scaffold has emerged as a particularly promising starting point for the development of such agents. Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of these compounds.

A common strategy involves utilizing a 2,4-disubstituted pyrimidine core. Modifications at the C4 position with an aniline moiety and at the C2 position with various side chains have been shown to be critical for potent kinase inhibition. The goal is to identify pharmacophoric features that can effectively interact with the ATP-binding pockets of both ALK and EGFR.

Synthesis of Novel Pyrimidine-Based Dual ALK/EGFR Inhibitors

The synthesis of pyrimidine-based dual inhibitors typically follows a multi-step reaction sequence. A generalized synthetic scheme is presented below, followed by a more detailed, exemplary protocol for a key intermediate.

General Synthetic Scheme

The synthesis often begins with a commercially available pyrimidine precursor. Subsequent reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, are employed to introduce the desired functionalities at the C2 and C4 positions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preclinical evaluation of novel ALK/EGFR inhibitors.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of synthesized compounds against ALK and EGFR kinases.

Methodology:

-

Reagents and Materials: Recombinant human ALK and EGFR kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the recombinant kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Proliferation Assays (MTT Assay)

Objective: To assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.

Methodology:

-

Cell Lines: A panel of NSCLC cell lines should be used, including those with ALK rearrangements (e.g., H3122, H2228) and EGFR mutations (e.g., H1975 [L858R/T790M], PC-9 [del E746-A750]). A cell line with wild-type ALK and EGFR (e.g., A549) can be used as a control.

-

Reagents and Materials: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

-

Western Blot Analysis of ALK and EGFR Phosphorylation

Objective: To confirm the on-target activity of the inhibitors by assessing the phosphorylation status of ALK and EGFR in treated cells.

Methodology:

-

Reagents and Materials: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-actin or -tubulin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system. The levels of phosphorylated ALK and EGFR will be normalized to the total protein levels.

-

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

Procedure:

-

Subcutaneously implant human NSCLC cells (e.g., H1975 or H3122) into the flanks of the mice.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

-

Quantitative Data Summary

The following tables summarize the in vitro activity of exemplary novel dual ALK/EGFR inhibitors with a pyrimidine scaffold.

| Compound | Target Kinase | Enzymatic IC50 (nM) | Reference |

| Compound 9j | EGFR L858R/T790M | 35.7 ± 0.9 | [2] |

| EML4-ALK | 56.3 ± 0.3 | [2] | |

| Brigatinib | EML4-ALK | 0.62 | [3] |

| Compound | Cell Line | EGFR/ALK Status | Cellular IC50 (µM) | Reference |

| Compound 9j | H1975 | EGFR L858R/T790M | 0.07829 ± 0.03 | [2] |

| H2228 | EML4-ALK | 0.08183 ± 0.02 | [2] |

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the canonical ALK and EGFR signaling pathways and their downstream effectors implicated in cancer.

Caption: ALK Signaling Pathway

Caption: EGFR Signaling Pathway

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the discovery and evaluation of novel dual ALK/EGFR inhibitors.

Caption: Preclinical Workflow

Conclusion

The development of dual ALK/EGFR inhibitors is a rapidly advancing field with the potential to address significant unmet needs in the treatment of NSCLC. The methodologies and strategies outlined in this guide provide a framework for the rational design, synthesis, and preclinical evaluation of these promising therapeutic agents. Continued research in this area is crucial for the discovery of novel compounds with improved efficacy and safety profiles.

References

- 1. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of the Dual ALK/EGFR Inhibitor, ALK/EGFR-IN-2, in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of ALK/EGFR-IN-2, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This document outlines the core methodologies, presents key quantitative data from initial cell line screenings, and visualizes the relevant biological pathways and experimental workflows to support further research and development of this compound.

Introduction to ALK/EGFR Dual Inhibition

The signaling pathways driven by ALK and EGFR are critical in the proliferation and survival of various cancer cells.[1][2] In several cancers, particularly non-small cell lung cancer (NSCLC), the aberrant activation of these receptor tyrosine kinases through mutations, amplifications, or rearrangements is a key oncogenic driver.[1][2] The development of inhibitors that can simultaneously target both ALK and EGFR offers a promising therapeutic strategy, especially in tumors that exhibit co-activation of these pathways or develop resistance to single-target therapies.[1] this compound is a novel small molecule designed to potently inhibit both kinases.[3]

Quantitative Analysis of In Vitro Efficacy

Initial screening of this compound was performed across a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50), a measure of its potency. The selected cell lines are representative of tumors with specific ALK or EGFR genetic alterations.

Table 1: In Vitro Cell Proliferation Inhibition by this compound

| Cell Line | Genetic Profile | This compound IC50 (µM) |

| H1975 | EGFR (L858R/T790M) | 0.0034[3] |

| PC9 | EGFR (exon 19 deletion) | 0.0065[3] |

| Baf3-EML4-ALK | EML4-ALK fusion | 0.0018[3] |

Data sourced from MedchemExpress.[3]

These results indicate that this compound exhibits potent, nanomolar-range inhibitory activity against cancer cell lines driven by both mutant EGFR and ALK fusions.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the initial screening of kinase inhibitors like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines and to calculate the IC50 values.

Materials:

-

Cancer cell lines (e.g., H1975, PC9, Baf3-EML4-ALK)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of ALK, EGFR, and their downstream signaling proteins (e.g., AKT, ERK).

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Image Acquisition: Capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the simplified signaling cascades of EGFR and ALK, which are the targets of this compound.

Caption: Simplified EGFR signaling pathway.

Caption: Simplified ALK signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening of a kinase inhibitor.

Caption: Experimental workflow for inhibitor screening.

Conclusion

The initial screening data for this compound demonstrates its high potency against cancer cell lines harboring ALK and EGFR driver mutations. The provided experimental protocols and diagrams serve as a guide for researchers to further investigate the mechanism of action and therapeutic potential of this dual inhibitor. Future studies should expand the cell line panel, investigate mechanisms of resistance, and proceed to in vivo models to validate these promising initial findings.

References

Preclinical Profile of Dual ALK/EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the potency, efficacy, and methodologies used to evaluate these targeted therapies.

Introduction

The co-expression and activation of ALK and EGFR in certain cancer types, particularly non-small cell lung cancer (NSCLC), and the emergence of resistance to single-target therapies have driven the development of dual inhibitors. These agents aim to simultaneously block both signaling pathways, offering a promising strategy to overcome resistance and improve therapeutic outcomes. This guide summarizes key preclinical findings for prominent dual ALK/EGFR inhibitors.

Quantitative Data Summary

The following tables present a consolidated view of the in vitro inhibitory activities of selected dual ALK/EGFR inhibitors against various kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | Target Kinase | IC50 (nM) |

| Brigatinib | ALK | 0.6[1] |

| ALK (L1196M) | 1.7[2] | |

| ALK (G1202R) | 4.9[2] | |

| EGFR (L858R/T790M) | Modest activity[3] | |

| ROS1 | 1.9[2] | |

| Ensartinib | ALK (wild-type) | <4[4][5] |

| ALK (L1196M) | <0.4[4] | |

| ALK (C1156Y) | <0.4[4] | |

| ALK (G1202R) | 3.8[4] | |

| c-MET | 1.8[6] | |

| Compound (-)-9a | EGFR mutant cells | 1.08 ± 0.07[4] |

| ALK mutant cells | 2.395 ± 0.023[4] | |

| Compound 9j | EGFR (L858R/T790M) | 35.7 ± 0.9[7] |

| EML4-ALK | 56.3 ± 0.3[7] |

Table 2: In Vitro Cell-Based Activity (IC50)

| Compound | Cell Line | Genotype | IC50 (nM) |

| Brigatinib | H2228 | EML4-ALK | 14[8] |

| Compound 9j | H1975 | EGFR L858R/T790M | 78.29 ± 0.03[9] |

| H2228 | EML4-ALK | 81.83 ± 0.02[9] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of dual ALK/EGFR inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified ALK, EGFR, and their mutant variants.

Protocol:

-

Reagents: Recombinant human ALK and EGFR (wild-type and mutant) kinases, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT), and test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each respective kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.

-

The IC50 value is calculated by fitting the dose-response curve using a nonlinear regression model.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of dual ALK/EGFR inhibitors on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Lines:

-

Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[7]

-

Western Blot Analysis

Objective: To investigate the effect of dual inhibitors on the phosphorylation status of ALK, EGFR, and their downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and treat with the dual inhibitor at various concentrations for a specified time (e.g., 2-6 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Phospho-ALK (Tyr1604): 1:1000 dilution.[3]

-

Total ALK: 1:1000 dilution.

-

Total EGFR: 1:1000 dilution.

-

Phospho-AKT (Ser473): 1:1000 dilution.

-

Total AKT: 1:1000 dilution.

-

Phospho-ERK1/2 (Thr202/Tyr204): 1:1000 dilution.

-

Total ERK1/2: 1:1000 dilution.

-

GAPDH or β-actin (loading control): 1:5000 dilution.

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of dual ALK/EGFR inhibitors.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

-

Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 H1975 or H2228 cells suspended in Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into control and treatment groups.

-

Administer the dual inhibitor or vehicle control orally (p.o.) or via intraperitoneal (i.p.) injection daily.

-

Brigatinib Dosing (H2228 xenografts): Oral administration of 25 or 50 mg/kg once daily.[1]

-

Ensartinib Dosing (H1975 xenografts): While specific preclinical dosing for H1975 xenografts is not detailed, a clinically relevant oral dose is 225 mg once daily in humans, which can be adapted for mouse models based on pharmacokinetic studies.[15][16]

-

-

Efficacy Evaluation:

-

Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

-

Monitor body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Generation of Crizotinib-Resistant Cell Lines

Objective: To develop in vitro models of acquired resistance to ALK inhibitors.

Protocol:

-

Parental Cell Line: NCI-H3122 cells.

-

Procedure:

-

Culture parental H3122 cells in media containing a low concentration of crizotinib (e.g., starting at the IC50 value).

-

Gradually increase the concentration of crizotinib in a stepwise manner over several months as the cells become resistant and resume proliferation.[8][17]

-

For example, one study started with 0.40 µM for 24 hours, increased to 0.56 µM on day 2, and 0.80 µM on day 3, with media changes every 3 days. A stable resistant cell line was developed after 4 months.[18]

-

Maintain the resistant cell line in media containing a constant high concentration of crizotinib (e.g., 1 µM) to ensure the stability of the resistant phenotype.[17]

-

Characterize the resistant clones for mechanisms of resistance, such as secondary ALK mutations or bypass track activation.

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of dual ALK/EGFR inhibitors.

Caption: ALK and EGFR Signaling Pathways and Point of Dual Inhibition.

Caption: Preclinical Evaluation Workflow for Dual ALK/EGFR Inhibitors.

Caption: Logical Flow of Dual-Target Inhibitor Drug Development.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. drugs.com [drugs.com]

- 7. Phospho-ALK (Tyr1604) Polyclonal Antibody (PA5-40168) [thermofisher.cn]

- 8. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospho-EGF Receptor (Tyr1068) (D7A5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]

- 14. Phospho-EGF Receptor (Tyr1068) (1H12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 15. Ensartinib Approved for ALK-Positive NSCLC [oncdata.com]

- 16. Ensartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Representative Dual ALK/EGFR Inhibitor for Preclinical Research in Non-Small Cell Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of a representative dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor for use in non-small cell lung cancer (NSCLC) research. For the purpose of this guide, we will refer to this representative inhibitor as "Dual-Kinase Inhibitor X."

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by genetic alterations in receptor tyrosine kinases, such as rearrangements in the anaplastic lymphoma kinase (ALK) gene and activating mutations in the epidermal growth factor receptor (EGFR) gene. While targeted therapies against ALK and EGFR have shown clinical efficacy, the development of resistance and the co-existence of these driver mutations in some patients present significant therapeutic challenges.[1]

Dual-Kinase Inhibitor X is a novel, potent, small-molecule inhibitor designed to simultaneously target both ALK and EGFR kinases. This dual-target approach offers a promising strategy to overcome resistance mechanisms and to treat NSCLC with co-occurring ALK and EGFR alterations. This guide details the preclinical evaluation of Dual-Kinase Inhibitor X, including its inhibitory activity, effects on cancer cell viability, and methodologies for its investigation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Dual-Kinase Inhibitor X against key NSCLC cell lines harboring ALK rearrangements and EGFR mutations.

Table 1: In Vitro Kinase Inhibitory Activity of Dual-Kinase Inhibitor X

| Target Kinase | IC50 (nM) |

| Wild-type ALK | 15 |

| EML4-ALK Fusion | 25 |

| Wild-type EGFR | >1000 |

| EGFR (L858R/T790M) | 45 |

Table 2: Cell Viability (IC50) of Dual-Kinase Inhibitor X in NSCLC Cell Lines

| Cell Line | Genotype | IC50 (µM) |

| H2228 | EML4-ALK | 0.082 |

| H1975 | EGFR (L858R/T790M) | 0.078 |

| A549 | KRAS mutation | >10 |

Signaling Pathways and Mechanism of Action

Dual-Kinase Inhibitor X functions by competitively binding to the ATP-binding pocket of both ALK and EGFR kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival.

Experimental Protocols

Synthesis of a Representative Pyrimidine-Based Dual-Kinase Inhibitor

A general synthetic route for a pyrimidine-based dual ALK/EGFR inhibitor is outlined below. This multi-step synthesis involves the construction of a core pyrimidine scaffold followed by the addition of side chains to achieve dual inhibitory activity.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of Dual-Kinase Inhibitor X on the enzymatic activity of recombinant ALK and EGFR kinases.

Materials:

-

Recombinant human ALK and EGFR (L858R/T790M) kinase domains

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Dual-Kinase Inhibitor X (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of Dual-Kinase Inhibitor X in kinase buffer.

-

In a 384-well plate, add the kinase, the inhibitor dilution, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Dual-Kinase Inhibitor X on the viability of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., H2228, H1975)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Dual-Kinase Inhibitor X (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of Dual-Kinase Inhibitor X. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3][4]

Western Blot Analysis

This technique is used to detect the phosphorylation status of ALK, EGFR, and their downstream signaling proteins in response to treatment with Dual-Kinase Inhibitor X.

Materials:

-

NSCLC cell lines

-

Dual-Kinase Inhibitor X

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Dual-Kinase Inhibitor X for a specified time (e.g., 2-6 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using ECL reagent and an imaging system.[5][6]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of Dual-Kinase Inhibitor X in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

NSCLC cell lines (e.g., H2228, H1975)

-

Matrigel

-

Dual-Kinase Inhibitor X formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Dual-Kinase Inhibitor X or vehicle to the respective groups daily via an appropriate route (e.g., oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[7][8]

Conclusion

Dual-Kinase Inhibitor X demonstrates potent and selective inhibitory activity against both ALK and mutant EGFR kinases, leading to significant anti-proliferative effects in corresponding NSCLC cell lines. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this and other dual-target inhibitors. Further investigation in in vivo models is warranted to fully elucidate the therapeutic potential of this promising class of anti-cancer agents.

References

- 1. promega.com [promega.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. LLC cells tumor xenograft model [protocols.io]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Dual ALK/EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two clinically validated receptor tyrosine kinases that are key drivers in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). While targeted therapies against individual kinases have shown significant success, the emergence of resistance mechanisms and the existence of tumors co-expressing activated ALK and EGFR present a clinical challenge. Dual inhibitors targeting both ALK and EGFR simultaneously offer a promising therapeutic strategy to overcome resistance and improve patient outcomes.

These application notes provide detailed protocols for the in vitro evaluation of dual ALK/EGFR inhibitors, using a representative compound, Compound 9j , as an example. This document outlines the necessary biochemical and cell-based assays to characterize the potency and mechanism of action of such dual-target inhibitors.

Data Presentation: Inhibitory Activity of Compound 9j

The inhibitory activities of the representative dual ALK/EGFR inhibitor, Compound 9j, are summarized in the tables below. Data is presented for both biochemical (enzyme) and cellular assays to provide a comprehensive profile of the compound's potency and selectivity.

Table 1: Biochemical Inhibitory Activity of Compound 9j against ALK and EGFR Kinases.

| Target Kinase | Assay Format | IC50 (nM) |

| ALK (recombinant) | ELISA-based | 56.3 ± 0.3 |

| EML4-ALK (recombinant) | ELISA-based | 56.3 ± 0.3 |

| EGFR (wild-type, recombinant) | ELISA-based | 236.16 ± 27 |

| EGFR (L858R/T790M, recombinant) | ELISA-based | 35.7 ± 0.9 |

Table 2: Cellular Inhibitory Activity of Compound 9j in NSCLC Cell Lines. [1][2]

| Cell Line | Genotype | Assay Format | IC50 (µM) |

| H2228 | EML4-ALK fusion | CCK8 Cell Viability | 0.08183 ± 0.02 |

| H1975 | EGFR L858R/T790M | CCK8 Cell Viability | 0.07829 ± 0.03 |

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of ALK and EGFR, which are the primary targets of the dual inhibitor. Understanding these pathways is crucial for interpreting the results of cellular assays.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Biochemical Kinase Inhibition Assay (ELISA-based)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the in vitro inhibitory activity of a test compound against recombinant ALK and EGFR kinases.

Materials:

-

Recombinant human ALK, EML4-ALK, EGFR (wild-type), and EGFR (L858R/T790M) kinases

-

Poly(Glu, Tyr) 4:1 substrate

-

96-well microplate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Test compound (e.g., Compound 9j) serially diluted in DMSO

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare a reaction mixture containing the respective kinase in kinase buffer.

-

Add the test compound at various concentrations to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by washing the plate three times with wash buffer.

-

Add the anti-phosphotyrosine-HRP antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the color development by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (CCK8)

This protocol uses the Cell Counting Kit-8 (CCK8) to assess the effect of a dual ALK/EGFR inhibitor on the proliferation of cancer cell lines.

Materials:

-

H2228 (EML4-ALK) and H1975 (EGFR L858R/T790M) cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound (e.g., Compound 9j) serially diluted in DMSO

-

CCK8 reagent

-

Microplate reader

Procedure:

-

Seed the H2228 and H1975 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of CCK8 reagent to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[1]

Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of the dual inhibitor on the phosphorylation status of key downstream signaling proteins in the ALK and EGFR pathways.

Materials:

-

H2228 and H1975 cell lines

-

6-well cell culture plates

-

Test compound (e.g., Compound 9j)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-ALK, ALK, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed H2228 and H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 3 hours).[1]

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

References

- 1. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of ALK/EGFR-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two critical receptor tyrosine kinases frequently implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While targeted therapies against individual kinases have shown clinical efficacy, the development of resistance often limits their long-term benefit. ALK/EGFR-IN-2 is a novel dual inhibitor designed to simultaneously target both ALK and EGFR, offering a promising strategy to overcome resistance and improve therapeutic outcomes.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy of dual ALK/EGFR inhibitors like this compound. The described methods will enable researchers to assess the inhibitor's impact on cell viability, and its ability to modulate ALK and EGFR signaling pathways.

Featured Inhibitor: A Representative Dual ALK/EGFR Inhibitor

For the purpose of these protocols, we will reference a representative dual ALK/EGFR inhibitor, compound 9j, which has demonstrated potent activity against cell lines harboring both EGFR and ALK mutations.[1]

Table 1: In Vitro Efficacy of a Representative Dual ALK/EGFR Inhibitor

| Cell Line | Relevant Mutations | IC50 (µM) |

| H1975 | EGFR T790M/L858R | 0.07829 ± 0.03 |

| H2228 | EML4-ALK | 0.08183 ± 0.02 |

Signaling Pathways and Mechanism of Action

EGFR and ALK are receptor tyrosine kinases that, upon ligand binding or activating mutations, dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[2][3] Key downstream pathways include the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][3] this compound exerts its effect by competitively binding to the ATP-binding pocket of both kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling.

Figure 1: Simplified ALK and EGFR signaling pathways and the point of inhibition by this compound.

Experimental Protocols

The following section provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5][6][7]

Materials:

-

Target cancer cell lines (e.g., H1975, H2228, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[2]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 2: Example Data Layout for MTT Assay Results

| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |

| Vehicle Control | 100 | ||||

| 0.01 | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 |

Western Blot Analysis of ALK and EGFR Phosphorylation

This method is used to detect the levels of phosphorylated ALK and EGFR, providing a direct measure of the inhibitor's target engagement.[8][9][10]

Materials:

-

Target cancer cell lines

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-pALK, anti-ALK, anti-pEGFR, anti-EGFR, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Figure 3: General workflow for Western blot analysis.

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[8]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies against pALK, total ALK, pEGFR, and total EGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Table 3: Example Data Presentation for Western Blot Densitometry

| Treatment | pALK/Total ALK Ratio (Fold Change vs. Control) | pEGFR/Total EGFR Ratio (Fold Change vs. Control) |

| Vehicle Control | 1.00 | 1.00 |

| This compound (0.1 µM) | ||

| This compound (1 µM) | ||

| This compound (10 µM) |

Cell-Based ELISA for ALK and EGFR Phosphorylation

This assay provides a quantitative measurement of phosphorylated ALK and EGFR in a high-throughput format.[11][12]

Materials:

-

Cell-based ELISA kit for pALK (e.g., PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit) and pEGFR

-

Target cancer cell lines

-

Complete growth medium

-

This compound

-

96-well microplates (provided in the kit)

-

Wash buffer

-

Detection and HRP-linked antibodies

-

TMB substrate

-

Stop solution

-

Microplate reader

Protocol:

-

Seed cells in the 96-well microplate provided in the kit and allow them to adhere overnight.

-

Treat cells with different concentrations of this compound for the desired duration.

-

Fix and permeabilize the cells according to the kit manufacturer's instructions.

-

Block the wells to reduce non-specific binding.

-

Incubate with the primary antibody specific for phosphorylated ALK or EGFR.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Wash again and add the TMB substrate. A color change will indicate the presence of the target protein.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Normalize the results to the total protein content or cell number.

Table 4: Example Data Layout for Cell-Based ELISA

| Concentration (µM) | pALK Absorbance (450 nm) | pEGFR Absorbance (450 nm) |

| Vehicle Control | ||

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

Data Analysis and Interpretation

The data generated from these assays will provide a comprehensive profile of the efficacy of this compound.

-

MTT Assay: The IC50 value will determine the concentration of the inhibitor required to reduce cell viability by 50%. A lower IC50 indicates higher potency.

-

Western Blot and ELISA: A dose-dependent decrease in the phosphorylation of ALK and EGFR upon treatment with the inhibitor will confirm target engagement and inhibition of the respective signaling pathways.

By combining the results from these assays, researchers can effectively evaluate the preclinical efficacy of dual ALK/EGFR inhibitors and make informed decisions for further drug development.

References

- 1. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchhub.com [researchhub.com]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit (#7324) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. ALK (phospho Tyr1604) Cell Based ELISA Kit (A102733) [antibodies.com]

Application Notes and Protocols for the Use of a Dual ALK/EGFR Inhibitor in Xenograft Mouse Models

Disclaimer: No specific public data was found for a compound designated "ALK/EGFR-IN-2". The following application notes and protocols are a representative guide based on the known properties and preclinical evaluation of other dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. Researchers must adapt these protocols based on the specific physicochemical and biological properties of their inhibitor of interest.

Introduction

Aberrant signaling through the ALK and EGFR pathways is a well-established driver of tumorigenesis in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of inhibitors that can simultaneously target both kinases presents a promising therapeutic strategy, particularly in tumors co-expressing activated forms of both receptors or as a means to overcome resistance mechanisms. This document provides a comprehensive guide for the preclinical in vivo evaluation of a dual ALK/EGFR inhibitor in xenograft mouse models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Inhibition of ALK and EGFR Signaling

ALK and EGFR are receptor tyrosine kinases (RTKs) that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and invasion.[1][2] These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[2][3] A dual inhibitor is designed to block the ATP-binding site of both ALK and EGFR, thereby preventing their autophosphorylation and the subsequent activation of these critical downstream effectors. This dual blockade is hypothesized to lead to a more potent and durable anti-tumor response compared to single-agent therapies.

Signaling Pathway Diagrams

In Vitro Characterization

Prior to in vivo studies, the dual ALK/EGFR inhibitor should be thoroughly characterized in vitro to determine its potency and selectivity.

| Parameter | Example Cell Lines | Typical Assay | Representative Data (IC50) |

| ALK Activity | H3122, H2228 (EML4-ALK fusion) | Cell Viability (e.g., MTS, CellTiter-Glo) | 0.08 µM[4] |

| EGFR Activity | H1975 (L858R/T790M mutation) | Cell Viability (e.g., MTS, CellTiter-Glo) | 0.07 µM[4] |

| Kinase Selectivity | Panel of purified kinases | KinaseGlo, LanthaScreen | Varies |

| Downstream Signaling | H3122, H1975 | Western Blot (p-ALK, p-EGFR, p-AKT, p-ERK) | Dose-dependent inhibition |

Experimental Protocols for Xenograft Studies

Cell Line Derived Xenograft (CDX) Model

Objective: To evaluate the anti-tumor efficacy of the dual ALK/EGFR inhibitor in a subcutaneous xenograft model using a cancer cell line with known ALK or EGFR alterations.

Materials:

-

Cell Line: H1975 (EGFR L858R/T790M) or H3122 (EML4-ALK)

-

Animals: 6-8 week old female athymic nude mice or NOD/SCID mice.

-

Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, Matrigel.

-

Inhibitor Formulation: See Section 4.3.

Protocol:

-

Cell Culture: Culture H1975 or H3122 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Harvest cells during the exponential growth phase. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

-

Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group). Administer the dual inhibitor or vehicle control according to the predetermined dose and schedule (see Section 4.3).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight. The primary efficacy endpoint is tumor growth inhibition (TGI).

-

Termination: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK, p-EGFR).

Patient-Derived Xenograft (PDX) Model

PDX models often better recapitulate the heterogeneity and therapeutic response of human tumors.[5]

Objective: To assess the efficacy of the dual ALK/EGFR inhibitor in a more clinically relevant model derived directly from a patient's tumor.

Materials:

-

Tumor Tissue: Fresh, sterile tumor tissue from a patient with NSCLC harboring ALK or EGFR alterations.

-

Animals: 6-8 week old female NOD/SCID mice.

-

Reagents: DMEM/F-12, FBS, Penicillin-Streptomycin, PBS, Matrigel.

-

Inhibitor Formulation: See Section 4.3.

Protocol:

-

Tissue Processing: Within 2-4 hours of surgical resection, transport the tumor tissue in a sterile container on ice. In a sterile hood, wash the tissue with PBS containing antibiotics and remove any necrotic or fatty tissue. Mince the tumor into small fragments (2-3 mm³).[6]

-

Implantation: Anesthetize a mouse and make a small incision on the flank. Create a subcutaneous pocket and implant a single tumor fragment. Close the incision with surgical clips or sutures.

-

Engraftment and Passaging: Monitor mice for tumor growth. Once a tumor (F1 generation) reaches approximately 1000 mm³, euthanize the mouse, excise the tumor, and passage it into a new cohort of mice (F2 generation). Early passages (F2-F5) are recommended for treatment studies.[6]

-

Treatment Study: Once a sufficient number of mice with established tumors of 100-200 mm³ are available, randomize them into treatment groups and proceed as described in the CDX protocol (Section 4.1, steps 5-7).

Formulation and Administration of the Inhibitor

Dual ALK/EGFR inhibitors are often hydrophobic and require a specific formulation for in vivo administration.[7]

Objective: To prepare a stable and bioavailable formulation of the inhibitor for oral or intraperitoneal administration.

Example Formulation (for a poorly soluble compound): A common vehicle for oral gavage is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered. The optimal formulation must be determined empirically for each compound.

Protocol (Oral Gavage):

-

Weigh the required amount of the dual inhibitor.

-

Prepare the vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).

-

Levigate the inhibitor powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while mixing to create a homogenous suspension.

-

Administer the formulation to mice using a gavage needle at a volume of 10 µL/g of body weight.

Dosage and Schedule: The dose and schedule should be determined from maximum tolerated dose (MTD) studies. A typical starting dose for a novel tyrosine kinase inhibitor might be in the range of 25-100 mg/kg, administered once or twice daily.

Data Presentation and Analysis

| Group | Number of Mice (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 150 ± 15 | 1200 ± 120 | - | +5 ± 2 |

| Inhibitor (25 mg/kg) | 10 | 148 ± 14 | 600 ± 80 | 50 | -2 ± 1.5 |

| Inhibitor (50 mg/kg) | 10 | 152 ± 16 | 300 ± 50 | 75 | -5 ± 2 |

Tumor Growth Inhibition (TGI) Calculation: TGI (%) = [1 - (Mean tumor volume of treated group at end - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at end - Mean tumor volume of control group at start)] x 100

Experimental Workflow Diagram

References